molecular formula C8H9ClN2O B15245715 2-Chloro-6-(2-ethoxyvinyl)pyrazine

2-Chloro-6-(2-ethoxyvinyl)pyrazine

Cat. No.: B15245715
M. Wt: 184.62 g/mol
InChI Key: FRWPTGHQTVPXPP-ONEGZZNKSA-N
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Description

2-Chloro-6-(2-ethoxyvinyl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro group and an ethoxyvinyl group attached to the pyrazine ring, makes it an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-ethoxyvinyl)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with ethoxyvinyl derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, alkylation, and cyclization.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions, use of advanced catalysts, and optimization of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-ethoxyvinyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-Chloro-6-(2-ethoxyvinyl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-ethoxyvinyl)pyrazine involves its interaction with specific molecular targets. The chloro and ethoxyvinyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

2-Chloro-6-(2-ethoxyvinyl)pyrazine can be compared with other similar compounds, such as:

    2-Chloro-6-ethylaminopyrazine: This compound has an ethylamino group instead of an ethoxyvinyl group.

    2-Amino-6-chloropyrazine: Contains an amino group instead of an ethoxyvinyl group.

    Pyridazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their specific substituents and properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrazine derivatives.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-6-[(E)-2-ethoxyethenyl]pyrazine

InChI

InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-10-6-8(9)11-7/h3-6H,2H2,1H3/b4-3+

InChI Key

FRWPTGHQTVPXPP-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C1=CN=CC(=N1)Cl

Canonical SMILES

CCOC=CC1=CN=CC(=N1)Cl

Origin of Product

United States

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